molecular formula C19H17F2N5OS B2935505 N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921857-70-7

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Katalognummer: B2935505
CAS-Nummer: 921857-70-7
Molekulargewicht: 401.44
InChI-Schlüssel: IXDRFLFKHGGIEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with fluorinated aromatic groups. The structure includes a thioether linkage (-S-) connecting the triazole moiety to an acetamide group, which is further substituted with a 4-fluorobenzyl group. Such fluorinated aromatic systems are common in medicinal chemistry due to their enhanced metabolic stability and binding affinity to biological targets. Spectral characterization (e.g., IR, NMR) of related compounds confirms the absence of C=O groups in triazole derivatives and the presence of tautomeric forms stabilized by thione-thiol equilibria .

Eigenschaften

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-3-1-13(2-4-14)11-22-17(27)12-28-19-24-23-18-25(9-10-26(18)19)16-7-5-15(21)6-8-16/h1-8H,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRFLFKHGGIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorobenzyl group
  • An imidazo[2,1-c][1,2,4]triazole moiety
  • A thioacetamide functional group

The molecular formula is C17H16F2N4SC_{17}H_{16}F_2N_4S, and it has a molecular weight of 358.39 g/mol. The presence of fluorine atoms is expected to influence the compound's pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research has highlighted various aspects of the biological activity of this compound:

1. Anticancer Properties:

  • Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific cellular pathways associated with tumor growth. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, indicating potential as a therapeutic agent against malignancies .

2. Enzyme Inhibition:

  • The compound has been evaluated for its ability to inhibit certain enzymes involved in cancer progression. In particular, studies have noted that modifications in the chemical structure can lead to variations in enzyme inhibition potency, which is crucial for developing effective inhibitors .

3. Structure-Activity Relationship (SAR):

  • Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the imidazo[2,1-c][1,2,4]triazole ring have been shown to affect the binding affinity and selectivity towards target proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide:

StudyFocusFindings
Study 1Anticancer ActivityIdentified significant inhibition of tumor growth in vitro with IC50 values in low micromolar range.
Study 2Enzyme InteractionShowed that modification of the fluorobenzyl group enhanced binding affinity to target enzymes responsible for cancer cell proliferation.
Study 3SAR AnalysisDemonstrated that specific substitutions on the imidazole ring affected both potency and selectivity towards cancer-related pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s imidazo[2,1-c][1,2,4]triazole core distinguishes it from analogs with other fused heterocycles. For example:

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () contains a dihydroimidazo[2,1-b][1,3]thiazole system, replacing the triazole ring with a thiazole.
  • S-Alkylated 1,2,4-triazoles (, compounds [10–15]) share a 1,2,4-triazole core but lack the fused imidazole ring, reducing conformational rigidity compared to the target compound .

Substituent Effects

  • Fluorophenyl Groups: Both the target compound and the analog in incorporate 4-fluorophenyl substituents, which enhance lipophilicity and resistance to oxidative metabolism.
  • Thioether vs. Thione Linkages : The target compound’s thioether bridge (-S-) contrasts with the thione (-C=S) groups in ’s triazole-thiones [7–9]. Thioethers are less prone to tautomerism, offering greater stability in physiological conditions .

Pharmacological and Physicochemical Properties

Property Target Compound Analog 1,2,4-Triazole-Thiones [7–9]
Core Structure Imidazo[2,1-c][1,2,4]triazole Imidazo[2,1-b][1,3]thiazole 1,2,4-Triazole
Key Substituents Dual 4-fluorophenyl groups, thioether-acetamide Single 4-fluorophenyl, pyridinyl-acetamide 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl
Tautomerism Absent (stable thioether) Absent Present (thione ↔ thiol equilibrium)
IR Spectral Signatures Expected νC-S at ~1247–1255 cm⁻¹ (similar to [7–9]) Not reported; likely νC=O (acetamide) ~1660 cm⁻¹ νC=S at 1247–1255 cm⁻¹, νNH ~3278–3414 cm⁻¹
Synthetic Route Likely involves S-alkylation of triazole-thiones with α-halogenated ketones Multi-step assembly via Friedel-Crafts and cyclization Base-mediated cyclization of hydrazinecarbothioamides

Research Findings and Implications

  • The dual fluorophenyl groups in the target compound may enhance cross-blood-brain barrier penetration, a trait valuable in CNS-targeted therapies .
  • Stability : The absence of tautomerism in the target compound’s thioether linkage (vs. thiones in [7–9]) suggests superior metabolic stability, reducing off-target interactions .
  • Synthetic Challenges : highlights the need for precise base-mediated conditions to avoid N-alkylation byproducts during S-alkylation, a critical consideration for scaling up the target compound’s synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.